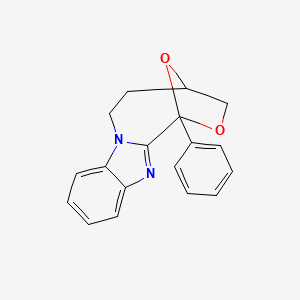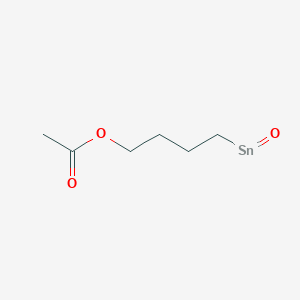
4-(Oxostannyl)butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxostannyl)butyl acetate is an organotin compound that features a tin atom bonded to a butyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis. The presence of the tin atom imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxostannyl)butyl acetate typically involves the reaction of butyl acetate with a tin-containing reagent. One common method is the reaction of butyl acetate with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the product. In a typical industrial setup, the reaction is carried out in a reactor equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxostannyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Tin oxides and butyl acetate derivatives.
Reduction: Lower oxidation state tin compounds and butyl alcohol.
Substitution: Various substituted butyl acetate derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Oxostannyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 4-(Oxostannyl)butyl acetate involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The acetate group can also participate in esterification and hydrolysis reactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin acetate: Similar structure but with three butyl groups attached to the tin atom.
Dibutyltin diacetate: Contains two acetate groups bonded to the tin atom.
Monobutyltin trichloride: Features one butyl group and three chloride atoms bonded to the tin atom.
Uniqueness
4-(Oxostannyl)butyl acetate is unique due to its specific combination of a butyl acetate moiety and a tin atom. This combination imparts distinct chemical properties, making it useful in applications where other organotin compounds may not be suitable.
Eigenschaften
CAS-Nummer |
80685-38-7 |
|---|---|
Molekularformel |
C6H11O3Sn |
Molekulargewicht |
249.86 g/mol |
InChI |
InChI=1S/C6H11O2.O.Sn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;; |
InChI-Schlüssel |
NVHTYILSQJOGCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC[Sn]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



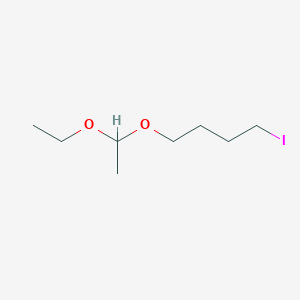
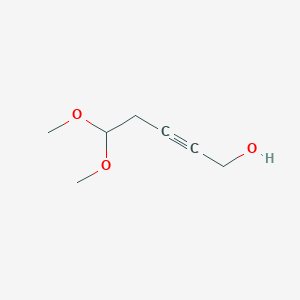





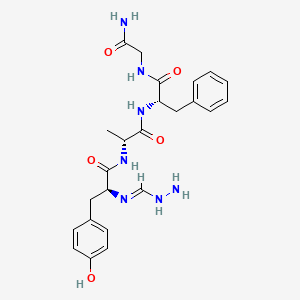

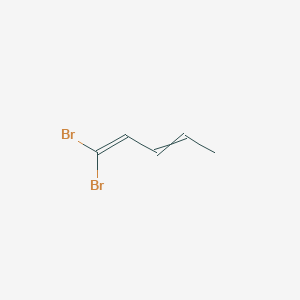

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
